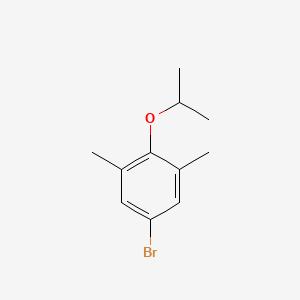

5-Bromo-2-isopropoxy-1,3-dimethylbenzene

Overview

Description

Synthesis Analysis

The synthesis of brominated aromatic compounds is well-documented in the provided papers. For instance, paper describes the bromination of 4,5-dimethyl-1,3-cyclohexanedione followed by oxidation to yield 5-bromo-2,3-dimethylphenol. This process involves the introduction of a bromine atom into an aromatic ring, which is a common step in the synthesis of brominated aromatic compounds. Similarly, paper details the synthesis of a green light-emitting monomer through a Horner-Wittig-Emmons reaction, which also involves a brominated aromatic compound as an intermediate.

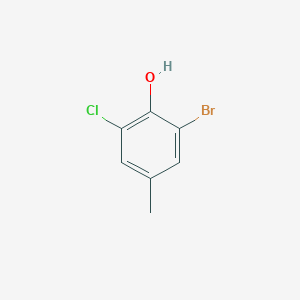

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be complex, as seen in paper , which reports the X-ray structure characterization of antipyrine derivatives. These compounds exhibit a variety of intermolecular interactions, such as hydrogen bonds and π-interactions, which are crucial for their solid-state structures. Although the specific compound "5-Bromo-2-isopropoxy-1,3-dimethylbenzene" is not analyzed, the general principles of molecular interactions and structure elucidation can be applied to understand its molecular conformation.

Chemical Reactions Analysis

The reactivity of brominated aromatic compounds can be inferred from the studies presented. For example, paper discusses the isomerization of a brominated styrylbenzene and its potential as a probe for amyloid plaques in Alzheimer's disease. The presence of bromine in the molecule can influence its reactivity and interaction with biological targets. The chemical reactions involving brominated compounds are often pivotal in the development of pharmaceuticals and materials with specific properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. Paper provides insight into the solid-state structures and energetics of antipyrine derivatives, which are stabilized by a combination of hydrogen bonds and π-interactions. These interactions can affect the melting points, solubility, and other physical properties of the compounds. The presence of bromine can also impact the electronic properties, as seen in paper , where the light-emitting performance of a brominated monomer is investigated.

Scientific Research Applications

Crystal Structure Analysis : A study by Ebersbach, Seichter, and Mazik (2022) investigated the crystal structures of various substituted benzene derivatives, including those similar to 5-Bromo-2-isopropoxy-1,3-dimethylbenzene. This research is crucial for understanding the molecular arrangement and potential applications of these compounds in materials science (Ebersbach, Seichter, & Mazik, 2022).

Synthesis of Phenothiazines : Sharma et al. (2002) described the synthesis of phenothiazines, a class of compounds with a wide range of pharmacological activities. The process involves a Smiles rearrangement of derivatives similar to 5-Bromo-2-isopropoxy-1,3-dimethylbenzene, highlighting its role in synthesizing biologically active molecules (Sharma, Gupta, Gautam, & Gupta, 2002).

Sulfonated Derivatives Synthesis : Courtin, Tobel, and Doswald (1978) explored the synthesis of sulfonated derivatives of dimethylbenzene compounds. Their research provides insights into the chemical reactivity and potential applications of these derivatives in various chemical processes (Courtin, Tobel, & Doswald, 1978).

Kinetic Studies in Synthesis : Wang, Brahmayya, and Hsieh (2015) conducted a kinetic study for the synthesis of a compound by reacting dimethyl pyrazole with a brominated compound. This study is relevant for understanding the reaction mechanisms and kinetics involved in reactions using brominated benzene derivatives (Wang, Brahmayya, & Hsieh, 2015).

Regioselective Bromination : Aitken et al. (2016) investigated the NBS bromination of dimethoxy-dimethylbenzene, yielding various bromination products. This research can provide insights into the regioselective bromination techniques applicable to compounds like 5-Bromo-2-isopropoxy-1,3-dimethylbenzene (Aitken, Jethwa, Richardson, & Slawin, 2016).

properties

IUPAC Name |

5-bromo-1,3-dimethyl-2-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-7(2)13-11-8(3)5-10(12)6-9(11)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYBRXPQSWOQQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC(C)C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-isopropoxy-1,3-dimethylbenzene | |

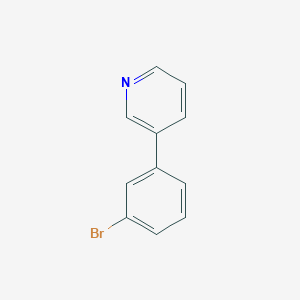

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B1282309.png)